![molecular formula C15H12N6O3S B2766203 N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide CAS No. 1798621-46-1](/img/structure/B2766203.png)
N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that it would have a fairly rigid structure. The carbonyl groups could participate in hydrogen bonding, which might influence its behavior in biological systems .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carbonyl groups could be involved in nucleophilic addition reactions, and the isoxazole ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like carbonyl could make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
Research has focused on synthesizing and studying the properties of compounds with similar structural features, aiming at potential medicinal chemistry applications. For instance, compounds with pyrazole, pyridine, and isoxazole moieties have been synthesized and evaluated for their biological activities. These compounds include novel pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidine, and pyridine derivatives, showcasing the versatility of these chemical structures in drug discovery and development processes (Abdelhamid, Fahmi, & Alsheflo, 2012).
Antimicrobial and Antitumor Activities
Several studies have explored the antimicrobial and antitumor activities of compounds within this chemical domain. For example, enaminones derived from similar structures have been used as building blocks for synthesizing substituted pyrazoles with noted antitumor and antimicrobial activities (Riyadh, 2011). These findings highlight the potential of such compounds in developing new therapeutic agents targeting various diseases.
Antiviral Properties
The antiviral properties of compounds bearing resemblance to the core structure of interest have been documented as well. A study detailed the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable activity against avian influenza virus, indicating the potential for these compounds in antiviral therapy (Hebishy, Salama, & Elgemeie, 2020).
Future Directions
properties
IUPAC Name |
N-[5-(1,2-oxazole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3S/c22-13(10-7-16-4-5-17-10)20-15-19-9-2-6-21(8-12(9)25-15)14(23)11-1-3-18-24-11/h1,3-5,7H,2,6,8H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLJONPFPFLPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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